Product packaging for Benzothiazol-2-yl-hexyl-amine(Cat. No.:CAS No. 28455-41-6)

Benzothiazol-2-yl-hexyl-amine

Cat. No.: B1361106
CAS No.: 28455-41-6
M. Wt: 234.36 g/mol
InChI Key: HKMIIJUEEMKHRJ-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Heterocycle in Chemical and Biological Sciences

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the fields of medicinal and materials chemistry. nih.govjchemrev.comtandfonline.com This privileged structure is present in a multitude of natural products and synthetic compounds, exhibiting a vast array of biological activities. scispace.comjchemrev.comijsrst.com The inherent chemical properties of the benzothiazole nucleus, including its aromaticity and the presence of nitrogen and sulfur heteroatoms, allow for diverse functionalization, leading to a wide range of derivatives with unique pharmacological profiles. jchemrev.comsemanticscholar.org

The significance of benzothiazole derivatives is underscored by their extensive applications in drug discovery and development. wisdomlib.org These compounds have been investigated for their potential as anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic agents. nih.govtandfonline.comhep.com.cn The versatility of the benzothiazole ring system enables medicinal chemists to design and synthesize novel molecules with improved therapeutic efficacy and reduced toxicity. jchemrev.com Furthermore, the structural diversity of benzothiazole analogues has been instrumental in the exploration of new therapeutic targets and mechanisms of action. jchemrev.com

Beyond their medicinal applications, benzothiazole derivatives are also utilized in various industrial sectors. Their unique photophysical properties have led to their use in the development of dyes and pigments.

Scope and Academic Relevance of N-Alkyl-2-aminobenzothiazoles, with a Focus on Benzothiazol-2-yl-hexyl-amine

Within the broad class of benzothiazole derivatives, N-alkyl-2-aminobenzothiazoles represent a significant and academically relevant subclass. The 2-aminobenzothiazole (B30445) moiety serves as a versatile building block in synthetic organic chemistry, providing a reactive site for further molecular elaboration. rsc.orgnih.gov The introduction of an alkyl chain at the N-2 position can significantly influence the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the resulting molecule.

Research into N-alkyl-2-aminobenzothiazoles has been driven by the quest for new therapeutic agents with enhanced biological activity. researchgate.net The synthesis of these compounds is often achieved through the N-alkylation of 2-aminobenzothiazoles with various alkyl halides. researchgate.net This straightforward synthetic route allows for the creation of libraries of compounds with varying alkyl chain lengths and substitution patterns, facilitating structure-activity relationship (SAR) studies.

This compound , also known as N-hexyl-1,3-benzothiazol-2-amine, is a specific example of an N-alkyl-2-aminobenzothiazole that has garnered interest in chemical research. scbt.comnih.gov While extensive biological data on this particular compound is not widely published in top-tier journals, its chemical properties and the general biological significance of the N-alkyl-2-aminobenzothiazole scaffold make it a relevant subject of study.

The academic relevance of this compound and its analogues lies in their potential to serve as scaffolds for the development of new bioactive molecules. For instance, derivatives of 2-aminobenzothiazole have been investigated for their anticancer properties. acs.org The synthesis of novel N-substituted benzyl (B1604629) N-(1,3-benzothiazol-2-yl) acetamides has been reported, with these compounds showing in vitro antibacterial activities. shd-pub.org.rs

The characterization of these compounds typically involves a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their chemical structure and purity. researchgate.netacs.org

Physicochemical Properties of this compound

Property Value
Molecular Formula C13H18N2S
Molecular Weight 234.36 g/mol
IUPAC Name N-hexyl-1,3-benzothiazol-2-amine
CAS Number 28455-41-6
Physical Form Powder

This data is compiled from publicly available chemical databases. scbt.comnih.govsigmaaldrich.com

Key Research Areas for N-Alkyl-2-aminobenzothiazoles

Research Area Focus
Anticancer Activity Investigation of cytotoxicity against various cancer cell lines.
Antimicrobial Activity Evaluation of efficacy against pathogenic bacteria and fungi.
Synthesis and Derivatization Development of novel synthetic methodologies and creation of compound libraries.
Structure-Activity Relationship (SAR) Studies Understanding the impact of structural modifications on biological activity.

This table summarizes general research trends for the N-alkyl-2-aminobenzothiazole class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2S B1361106 Benzothiazol-2-yl-hexyl-amine CAS No. 28455-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hexyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-2-3-4-7-10-14-13-15-11-8-5-6-9-12(11)16-13/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMIIJUEEMKHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342205
Record name benzothiazol-2-yl-hexyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28455-41-6
Record name benzothiazol-2-yl-hexyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Reaction Chemistry of Benzothiazol 2 Yl Hexyl Amine and Analogues

Strategies for the Construction of the 2-Aminobenzothiazole (B30445) Core

The synthesis of the 2-aminobenzothiazole core is a critical first step and can be achieved through several strategic approaches, each with its own merits regarding efficiency, substrate scope, and environmental impact.

Cyclocondensation Approaches from 2-Aminothiophenol Derivatives

The reaction of 2-aminothiophenol with various cyanogen sources or their synthetic equivalents is a classical and widely employed method for constructing the 2-aminobenzothiazole ring system. This approach involves the cyclocondensation of the bifunctional 2-aminothiophenol, where the amino and thiol groups react to form the thiazole (B1198619) ring.

A common method involves the reaction of anilines with potassium thiocyanate in the presence of bromine in acetic acid. nih.gov This reaction proceeds through the in situ formation of a thiocyanation species that reacts with the aniline to form a phenylthiourea intermediate, which then undergoes oxidative cyclization to yield the 2-aminobenzothiazole. nih.gov

Another well-established method is the condensation of 2-aminothiophenols with carboxylic acids or their derivatives. nih.gov These reactions often require catalysts and heat to proceed efficiently. For instance, the condensation of 2-aminothiophenol with carboxylic acids can be catalyzed by triphenyl phosphite in the presence of tetrabutylammonium bromide. nih.gov Visible-light-promoted synthesis from 2-aminothiophenols and aldehydes has also been reported as a greener alternative. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for 2-Aminobenzothiazole Synthesis

Starting Materials Reagents/Catalyst Conditions Product Yield (%) Reference
4-Substituted anilines KSCN, Br₂, Acetic Acid Not specified 6-Substituted 2-aminobenzothiazoles Not specified nih.gov
2-Aminothiophenol, Aromatic carboxylic acids Triphenyl phosphite, TBAB Mild conditions 2-Substituted benzothiazoles 60-87 nih.gov
2-Aminothiophenol, Aldehydes Visible light, 12W blue LED Air atmosphere, 6h 2-Substituted benzothiazoles Not specified researchgate.netnih.gov
2-Aminothiophenol, N-protected amino acids Molecular iodine Solvent-free, 20-25 min 2-Substituted benzothiazoles 66-97 mdpi.com

Annulation Reactions Involving Thioamides and Thioureas

Annulation strategies using thioamides and thioureas provide a versatile route to the 2-aminobenzothiazole core. These methods often involve the intramolecular cyclization of a pre-formed N-arylthiourea.

One common approach is the oxidative cyclization of N-arylthioureas. nih.gov This can be achieved using various oxidizing agents. For example, a ruthenium(III) chloride-catalyzed intramolecular oxidative coupling of N-arylthioureas has been shown to produce substituted 2-aminobenzothiazoles in high yields. nih.gov Similarly, Pd(OAc)₂ can catalyze the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. nih.gov

Furthermore, the reaction of isothiocyanates with ortho-substituted anilines bearing nucleophilic groups can generate monothiourea intermediates in situ, which then undergo intramolecular oxidative cyclodesulfurization to form 2-aminobenzazole derivatives. organic-chemistry.org

Table 2: Annulation Reactions for 2-Aminobenzothiazole Synthesis

Substrate Catalyst/Reagent Conditions Product Yield (%) Reference
N-arylthioureas RuCl₃ Not specified Substituted 2-aminobenzothiazoles up to 91 nih.gov
N-aryl-N',N'-dialkylthioureas Pd(OAc)₂ Not specified 2-(Dialkylamino)benzothiazoles up to 91 nih.gov
N-Arylcyanothioformamides Palladium and Copper Air, KI 2-Cyanobenzothiazoles Good yields dntb.gov.ua

Metal-Catalyzed Synthetic Pathways for Benzothiazole (B30560) Formation

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzothiazoles, offering high efficiency and selectivity. researchgate.net Various metals, including copper, palladium, and iron, have been employed to facilitate C-S and C-N bond formations.

Copper-catalyzed reactions are particularly prevalent. For instance, a three-component reaction of 2-iodophenylisocyanides, potassium sulfide (B99878), and various amines, catalyzed by copper, can produce 2-aminobenzothiazoles in up to quantitative yields. nih.gov Another copper-catalyzed method involves the reaction of 2-haloanilines in the presence of copper salts. rsc.org Palladium catalysts are also effective; for example, a Pd/C-catalyzed C-S bond formation has been used for the synthesis of 2-substituted benzothiazoles. dntb.gov.ua

Iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas provides a selective route to N-benzothiazol-2-yl-amides through C(sp²)-H functionalization and C-S bond formation. organic-chemistry.org

Table 3: Metal-Catalyzed Synthesis of Benzothiazoles

Reactants Catalyst System Conditions Product Yield (%) Reference
2-Iodophenylisocyanides, K₂S, Amines Copper catalyst Not specified 2-Aminobenzothiazoles up to 100 nih.gov
2-Iodoanilines, Sodium dithiocarbamates Cu(OAc)₂/Cs₂CO₃ DMF, 120 °C 2-Aminobenzothiazoles up to 97 nih.govmdpi.com
2-Haloanilines Copper salts Not specified 2-(N-alkylamino)benzothiazoles Not specified rsc.org
N-Arylcyanothioformamides Pd-catalyzed/Cu-assisted Air, KI 2-Cyanobenzothiazoles Good yields dntb.gov.ua
1-Acyl-3-(phenyl)thioureas Iron catalyst, Na₂S₂O₈ Not specified N-Benzothiazol-2-yl-amides Good yields organic-chemistry.org

Solvent-Free and Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, several solvent-free and environmentally benign methods for the synthesis of 2-aminobenzothiazoles have been developed. nih.gov These protocols often utilize microwave irradiation or solid-phase synthesis to reduce reaction times and minimize waste. researchgate.net

One-pot syntheses under solvent-free conditions have been reported. For example, N-bromosuccinimide (NBS) can act as an efficient catalyst for the one-pot synthesis of 2'-aminobenzothiazolo-arylmethyl-2-naphthols from β-naphthol, aromatic aldehydes, and 2-aminobenzothiazole at 60°C. nih.gov Microwave-assisted synthesis has also been employed for the reaction of thiourea, iodine, and a ketone in the absence of a solvent to produce 2-aminothiazole derivatives. researchgate.net

Furthermore, a solid-phase synthesis protocol for 2-aminobenzothiazoles has been described, employing a resin-bound acyl-isothiocyanate and a series of anilines. nih.gov This method allows for the generation of a focused library of 2-aminobenzothiazole derivatives. nih.gov

Table 4: Green Synthetic Approaches to Benzothiazoles

Reactants Catalyst/Conditions Method Product Yield Reference
β-naphthol, Aromatic aldehydes, 2-Aminobenzothiazole NBS (10 mol%) Solvent-free, 60°C 2'-Aminobenzothiazolo-arylmethyl-2-naphthols Excellent nih.gov
Thiourea, Iodine, Ketone Microwave irradiation Solvent-free 2-Aminothiazole derivatives Not specified researchgate.net
Resin-bound acyl-isothiocyanate, Anilines Not specified Solid-phase synthesis 2-Aminobenzothiazole library Not specified nih.gov
2-Aminothiophenol, Aldehydes Zn(OAc)₂·2H₂O (5 mol%) Solvent-free, 80°C 2-Arylbenzothiazoles 67-96% mdpi.com

N-Alkylation and Functionalization of the Benzothiazol-2-yl-amine Moiety

Once the 2-aminobenzothiazole core is synthesized, the next crucial step is the introduction of the hexyl group onto the amino functionality. This is typically achieved through N-alkylation reactions.

Introduction of the Hexyl Chain via Nucleophilic Substitution and Coupling Reactions

The N-alkylation of 2-aminobenzothiazoles can be challenging due to the presence of two nucleophilic nitrogen atoms (the exocyclic amino group and the endocyclic ring nitrogen), leading to potential regioselectivity issues. rsc.org

Direct alkylation of 2-aminobenzothiazoles with alkyl halides often leads to alkylation on the more basic endocyclic nitrogen, forming 3-alkyl-2-iminobenzothiazoline products. rsc.orgacs.org However, regioselective N-alkylation on the exocyclic amino group to form the desired N-exo-substituted 2-(N-alkylamino)benzothiazoles can be achieved using specific catalytic systems. rsc.org

A notable method for regioselective N-alkylation involves the use of alcohols as alkylating agents in the presence of a copper catalyst and a base. rsc.org For example, the reaction of 2-aminobenzothiazole with benzyl (B1604629) alcohol in the presence of a copper salt and NaOH at 130°C yields the N-benzylated product. rsc.org This methodology can be extended to other alcohols, including hexanol, to introduce the hexyl chain. Reductive amination is another viable method for the synthesis of N-alkylated 2-aminobenzothiazoles. researchgate.net

Table 5: N-Alkylation of 2-Aminobenzothiazoles | Substrate | Alkylating Agent | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Aminobenzothiazole | Benzyl alcohol | CuCl (1 mol%), NaOH (20 mol%) | 130 °C, 12h | N-exo-substituted 2-(N-benzylamino)benzothiazole | Not specified | rsc.org | | 2-Aminobenzothiazole | Alkyl halides | No condensing agent | N-endo-substituted 3-alkyl-2-iminobenzothiazoline | Not specified | acs.org | | Substituted 2-aminobenzothiazoles | 1,4-bis(bromomethyl)benzene | Al₂O₃–OK, Acetonitrile | Room temperature | N-alkylated derivatives | Not specified | aip.org |

Derivatization Strategies for Enhancing Molecular Complexity and Specificity

The 2-amino group of the benzothiazole scaffold is a highly reactive handle for organic synthesis, allowing for extensive derivatization to build more complex and pharmacologically specific molecules. researchgate.net Functionalization can occur at the C2-NH2 group or on the benzene (B151609) ring within the benzothiazole structure. researchgate.net

Key derivatization strategies include:

Acylation and Acetylation: The amino group can be readily acylated. For instance, 2-aminobenzothiazoles can be converted to their corresponding acetanilides by reacting with acetic acid. semanticscholar.org Reaction with chloroacetyl chloride in the presence of a base like triethylamine in dioxane is another effective method to introduce an acetamide group, which can serve as a precursor for further modifications. ijprajournal.com

Formation of Schiff Bases: Condensation of 2-aminobenzothiazole analogues with various aromatic aldehydes or ketones leads to the formation of Schiff bases (azomethines). nih.gov These reactions are typically carried out in glacial acetic acid or in the presence of a catalytic amount of concentrated sulfuric acid. nih.gov

Synthesis of Fused Heterocyclic Systems: The amino group is a key nucleophile for constructing fused ring systems. For example, reaction with reagents like ethyl acetylacetonate followed by cyclization with hydrazines can yield complex pyrazole derivatives. nih.gov Similarly, multicomponent reactions involving 2-aminobenzothiazole, an aldehyde, and an isonitrile can produce fused imidazo2,1-bbenzothiazole structures, often facilitated by a dehydrating agent like P2O5/SiO2. nih.gov

Substitution with Hydrazine: The amino group can be replaced by a hydrazine residue through reaction with hydrazine hydrate. nih.gov This 2-hydrazinobenzothiazole intermediate is a versatile building block for synthesizing a wide array of hydrazones by subsequent reaction with various aldehydes. nih.gov

Urea and Thiourea Derivatives: Reaction of 2-aminobenzothiazoles with isothiocyanates can yield N,N'-disubstituted thiourea derivatives. researchgate.net These reactions highlight the nucleophilic character of the amino group.

These strategies allow chemists to systematically modify the structure of benzothiazole amines to explore structure-activity relationships and develop compounds with tailored properties.

Mechanistic Investigations of Benzothiazol-2-yl-hexyl-amine Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis of benzothiazole derivatives, improving yields, and controlling selectivity.

The most common and versatile method for synthesizing the benzothiazole ring is the condensation of a 2-aminothiophenol with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or acyl chloride. ijper.org

Condensation with Aldehydes: The reaction between 2-aminothiophenol and an aldehyde is a prominent route. The proposed mechanism begins with the nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. This is followed by dehydration to yield a Schiff base. Subsequently, an intramolecular nucleophilic attack by the thiol group (-SH) onto the imine carbon leads to the formation of a five-membered thiazolidine ring. The final step is an oxidative dehydrogenation of this intermediate, which aromatizes the ring to form the stable 2-substituted benzothiazole product. youtube.comekb.eg

Condensation with Carboxylic Acids: When reacting 2-aminothiophenol with a carboxylic acid, the initial step is the formation of an amide intermediate (2-mercapto-N-acylanilide). This is followed by an intramolecular cyclization where the thiol sulfur attacks the amide carbonyl carbon. A subsequent dehydration step yields the final benzothiazole ring. mdpi.com This reaction often requires a dehydrating agent or catalyst like polyphosphoric acid (PPA) and high temperatures. mdpi.com

From N-arylthioureas (Jacobsen-Hugershoff Synthesis): An alternative pathway involves the oxidative cyclization of N-arylthioureas. This intramolecular reaction is a classical method for forming the 2-aminobenzothiazole core. researchgate.net

Radical Mechanisms: Some modern synthetic approaches propose radical-based mechanisms. For instance, a transition-metal-free reaction between o-iodoarylisothiocyanates and active methylene compounds is suggested to proceed via an SRN1 mechanism involving radical intermediates. nih.gov

The choice of catalyst and reaction conditions (solvent, temperature, reaction time) is paramount in the synthesis of benzothiazoles, significantly impacting reaction efficiency, yield, and selectivity. nih.gov

Metal Catalysts: Transition metals are widely employed.

Copper Catalysts: Copper compounds (e.g., CuBr, CuO, Cu(OAc)2) are effective for various benzothiazole syntheses, including the reaction of 2-haloanilines with dithiocarbamates and the condensation of 2-aminobenzenethiols with nitriles. nih.govorganic-chemistry.org They are often used in Ullmann-type C-S bond formation reactions. nih.gov

Palladium Catalysts: Pd/C has been used for the ligand-free cyclization of o-iodothiobenzanilide derivatives under mild, room-temperature conditions. organic-chemistry.org

Other Metals: While copper and palladium are common, other metals like iron (Fe), cobalt (Co), and nickel (Ni) have been explored, though they are sometimes found to be ineffective for certain transformations where copper excels. nih.gov Bimetallic nanoparticle catalysts, such as Fe3O4@SiO2@Cu-MoO3, have shown exceptional efficiency. mdpi.com

Acid and Base Catalysis:

Acid Catalysts: Brønsted acids and Lewis acids are frequently used. A mixture of H2O2/HCl serves as an efficient catalytic system for the condensation of 2-aminothiophenol with aldehydes, offering excellent yields in short reaction times. mdpi.commdpi.com Solid acid catalysts like silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) provide an effective and easily separable option for reactions involving acyl chlorides under solvent-free conditions. nih.gov

Base Catalysis: Bases like Cs2CO3 are often used in conjunction with metal catalysts, particularly in reactions like the Ullmann-type synthesis. nih.gov

Green and Heterogeneous Catalysts: There is a growing emphasis on environmentally friendly "green" chemistry.

Heterogeneous Catalysts: Catalysts like SnP2O7 and Sm(NO3)3·6H2O on nanosized silica gel are used for the condensation of 2-aminothiophenol with aldehydes. nih.gov These catalysts can often be recovered and reused multiple times without a significant loss of activity. nih.gov Polystyrene polymer catalysts grafted with iodine acetate have also been shown to be effective. youtube.comnih.gov

Reaction Medium: Using water as a solvent or employing solvent-free conditions, often assisted by microwave irradiation, are key green chemistry approaches that can lead to rapid, high-yield reactions. nih.govorganic-chemistry.org

Table 1: Influence of Catalysts and Conditions on Benzothiazole Synthesis

Catalyst SystemReactantsKey ConditionsAdvantagesReference
H₂O₂/HCl2-Aminothiophenol + AldehydesEthanol, Room TemperatureExcellent yields (85-94%), short reaction time, easy isolation. mdpi.com
CuBr2-Mercaptobenzothiazole Synthesis80 °C, WaterInexpensive catalyst, use of water as solvent, moderate temperature. nih.gov
Pd/Co-Iodothiobenzanilide derivativesRoom TemperatureLigand-free, additive-free, mild conditions, high yield. organic-chemistry.org
NaHSO₄-SiO₂o-Aminothiophenol + Acyl ChloridesSolvent-freeInexpensive, non-toxic, easily prepared/recycled catalyst. nih.gov
Samarium triflate (Sm(OTf)₃)o-Amino(thio)phenols + AldehydesAqueous mediumReusable acid catalyst, mild conditions, green synthesis. organic-chemistry.org
Fe₃O₄@SiO₂@Cu-MoO₃2-Aminothiophenol + Aldehydes-Bimetallic nanoparticle catalyst, exceptional efficiency, high yield (83-98%). mdpi.com

Purification and Isolation Techniques for this compound and Related Compounds

The purification and isolation of the target benzothiazole compound from the crude reaction mixture are critical steps to ensure high purity for subsequent characterization and application.

Reaction Monitoring: The progress of the synthesis is typically monitored using analytical thin-layer chromatography (TLC) on pre-coated silica gel plates. semanticscholar.org This allows for the determination of the optimal reaction time and ensures the complete consumption of starting materials.

Initial Work-up: After the reaction is complete, a standard work-up procedure is often employed. This may involve evaporating the solvent under vacuum, followed by suspending the residue in water. semanticscholar.org The resulting solid precipitate, which is the crude product, can then be collected by filtration. semanticscholar.orgorganic-chemistry.org

Column Chromatography: For purification, flash column chromatography is a widely used and effective technique. semanticscholar.org The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel (e.g., 200-400 mesh size). The different components of the mixture are then separated by eluting with a solvent system of gradually increasing polarity, such as a hexane-ethyl acetate gradient. semanticscholar.org Fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization: Recrystallization is another common method for purifying solid benzothiazole derivatives. The crude product is dissolved in a suitable hot solvent (e.g., ethanol, glacial acetic acid) and allowed to cool slowly. ijprajournal.comorganic-chemistry.org As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration.

The final, purified compounds are typically characterized using spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm their structure and purity. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Benzothiazol 2 Yl Hexyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of Benzothiazol-2-yl-hexyl-amine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound provides detailed information about the number, connectivity, and chemical environment of all protons in the molecule. The spectrum is typically divided into two main regions: the aromatic region, corresponding to the benzothiazole (B30560) ring system, and the aliphatic region, corresponding to the hexyl chain.

The four protons on the benzene (B151609) portion of the benzothiazole ring typically appear as complex multiplets in the downfield region (approximately δ 7.0–7.8 ppm). The protons adjacent to the sulfur and nitrogen atoms of the thiazole (B1198619) ring are influenced by the heteroatoms' electronegativity and the ring's aromaticity, leading to distinct chemical shifts.

The protons of the hexyl chain appear in the upfield region (approximately δ 0.9–3.5 ppm). The terminal methyl (CH₃) group is expected to be the most shielded, appearing as a triplet around δ 0.9 ppm. The methylene (CH₂) groups show characteristic splitting patterns based on their neighboring protons. The CH₂ group directly attached to the amine nitrogen (N-CH₂) is the most deshielded of the aliphatic protons due to the electronegativity of the nitrogen atom, typically resonating as a triplet around δ 3.4 ppm. The amine proton (NH) itself usually appears as a broad singlet or a triplet, with its chemical shift being highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (4H)7.0 – 7.8Multiplet-
NH (1H)~5.0 - 6.0 (variable)Broad Singlet / Triplet-
N-CH₂ -(CH₂)₄-CH₃ (2H)~3.4Triplet~7.0
N-CH₂-CH₂ -(CH₂)₃-CH₃ (2H)~1.7Quintet~7.2
(CH₂)₂-CH₂ -CH₂ -CH₂-CH₃ (4H)~1.3 - 1.4Multiplet-
(CH₂)₄-CH₂ -CH₃ (2H)~1.3Sextet~7.3
(CH₂)₅-CH₃ (3H)~0.9Triplet~6.8

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The benzothiazole ring system displays several signals in the downfield region (δ 110–168 ppm). The carbon atom at the 2-position (C2), bonded to two nitrogen atoms and a sulfur atom, is significantly deshielded and represents a key signal, often appearing around δ 167 ppm nih.gov.

The six carbon atoms of the hexyl chain appear in the upfield, aliphatic region of the spectrum (δ 14–45 ppm). Similar to the proton spectrum, the carbon atom directly attached to the amine nitrogen (N-C1') is the most deshielded among the aliphatic carbons. The terminal methyl carbon (C6') is the most shielded, appearing at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (N=C -S)~167
Aromatic C (quaternary)~152, ~131
Aromatic CH~126, ~124, ~121, ~120
N-C H₂-(CH₂)₄-CH₃ (C1')~44
N-CH₂-C H₂-(CH₂)₃-CH₃ (C2')~31
N-(CH₂)₂-C H₂-(CH₂)₂-CH₃ (C3')~29
N-(CH₂)₃-C H₂-CH₂-CH₃ (C4')~27
N-(CH₂)₄-C H₂-CH₃ (C5')~22
N-(CH₂)₅-C H₃ (C6')~14

Two-dimensional (2D) NMR techniques, such as Homonuclear Correlation Spectroscopy (COSY), are instrumental in confirming the connectivity of atoms within the molecule. A COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

For this compound, the COSY spectrum would be crucial for unambiguously assigning the protons of the hexyl chain. Cross-peaks would be observed between the NH proton and the adjacent N-CH₂ protons, as well as between each adjacent pair of CH₂ groups along the entire length of the chain. This creates a clear correlation pathway from the amine linkage to the terminal methyl group, confirming the structure of the N-hexyl substituent. Correlations would also be seen between adjacent protons on the benzothiazole ring, aiding in their specific assignment.

The identification of the amine proton (NH) can be definitively confirmed through a deuterium exchange study. mdpi.comresearchgate.net This simple experiment involves adding a few drops of deuterium oxide (D₂O) to the NMR sample and re-acquiring the ¹H NMR spectrum. mdpi.com

Exchangeable protons, such as those on heteroatoms like nitrogen or oxygen, will readily exchange with the deuterium from the D₂O. uni.lu Since deuterium is not observed in a standard ¹H NMR experiment, the signal corresponding to the amine proton will diminish or disappear entirely from the spectrum. uni.lu This disappearance confirms the assignment of the NH peak and distinguishes it from non-exchangeable C-H protons.

Mass Spectrometry (MS) Based Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. It provides essential data for confirming the identity of this compound.

The molecular formula of this compound is C₁₃H₁₈N₂S, which corresponds to a monoisotopic mass of approximately 234.12 Da.

Low-resolution mass spectrometry (LRMS) would show a molecular ion peak ([M]⁺) or, more commonly in modern electrospray ionization (ESI) techniques, a protonated molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) corresponding to the integer molecular weight (e.g., m/z 235 for the [M+H]⁺ ion). This result confirms the molecular weight of the synthesized compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. This precision allows for the unambiguous determination of the compound's elemental composition. The calculated exact mass of the [M+H]⁺ ion for C₁₃H₁₈N₂S is 235.12634 Da. An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

Table 3: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₃H₁₈N₂S
Monoisotopic Mass234.11906 Da
Calculated Exact Mass [M+H]⁺235.12634 Da
Expected LRMS Peak [M+H]⁺m/z 235
Expected HRMS Peak [M+H]⁺m/z 235.1263 ± 0.0005

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques essential for the identification and purity assessment of synthesized compounds like this compound. researchgate.net These methods separate the compound from impurities, after which mass spectrometry provides structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

In a typical GC-MS analysis of a benzothiazole derivative, the sample is vaporized and passed through a capillary column (such as a DB-5MS) for separation. scispace.com The temperature of the GC oven is programmed to ramp up, ensuring the elution of compounds with different boiling points at different times. scispace.com For this compound, the mass spectrometer would be expected to detect the molecular ion peak [M]+, confirming its molecular weight. Subsequent fragmentation would likely involve the cleavage of the hexyl group and characteristic fragmentation of the benzothiazole ring system, providing definitive structural confirmation. The relative peak area of the compound in the gas chromatogram serves as a measure of its purity.

LC-MS is particularly useful for less volatile or thermally labile compounds. In this technique, the compound is separated using high-performance liquid chromatography and then introduced into the mass spectrometer. LC-MS analysis can confirm the molecular weight by identifying the molecular ion peak, as has been demonstrated for other benzothiazole derivatives. jyoungpharm.org The purity of the compound can be assessed with high accuracy using HPLC methods, with purity levels often exceeding 99%. jyoungpharm.org

Table 1: Expected Mass Spectrometry Data for this compound

Analysis TypeExpected ObservationSignificance
Molecular Ion Peak (M+) Corresponds to the molecular weight of the compound.Confirms the overall molecular formula.
Major Fragment 1 Loss of a C5H11 fragment (cleavage of the hexyl chain).Indicates the presence and position of the hexyl group.
Major Fragment 2 Ion corresponding to the benzothiazole ring.Confirms the core heterocyclic structure.
Purity Assessment Relative area of the main peak in the chromatogram (GC or LC).Determines the percentage purity of the sample.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the secondary amine, the benzothiazole ring, and the aliphatic hexyl chain.

The presence of the N-H group is typically identified by a stretching vibration in the range of 3310-3350 cm⁻¹. instanano.com The aromatic benzothiazole core gives rise to several characteristic peaks. These include C=N stretching vibrations, often observed around 1640 cm⁻¹, and aromatic C=C stretching vibrations, which appear in the 1460-1550 cm⁻¹ region. researchgate.net The aliphatic hexyl group is identified by the symmetric and asymmetric stretching vibrations of its C-H bonds, which are typically found between 2850 cm⁻¹ and 3000 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3310 - 3350 N-H StretchingSecondary Amine
3050 - 3100 C-H Stretching (Aromatic)Benzothiazole Ring
2870 - 2960 C-H Stretching (Aliphatic)Hexyl Chain
~1640 C=N StretchingBenzothiazole Ring
1460 - 1550 C=C Stretching (Aromatic)Benzothiazole Ring

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

In a single-crystal XRD study, a suitable crystal of this compound would be grown and irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the positions of individual atoms. The analysis provides key crystallographic data, including the crystal system (e.g., triclinic, monoclinic), space group, and unit cell dimensions (a, b, c, α, β, γ). journalirjpac.com For example, a related compound, N-(Benzothiazol-2-yl)-3-chlorobenzamide, was found to crystallize in the triclinic space group Pī. journalirjpac.com Such studies on benzothiazole derivatives confirm the planarity of the benzothiazole ring and reveal the dihedral angles between different parts of the molecule. journalirjpac.commdpi.com This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. journalirjpac.com

Table 3: Representative Crystallographic Data for a Benzothiazole Derivative

ParameterExample ValueSignificance
Crystal System TriclinicDescribes the basic symmetry of the crystal lattice.
Space Group Defines the specific symmetry elements within the unit cell.
Unit Cell Dimensions a = 7.0299 Å, b = 7.0466 Å, c = 14.5490 ÅDefines the size and shape of the repeating unit. journalirjpac.com
Unit Cell Angles α = 103.84°, β = 92.92°, γ = 107.29°Defines the orientation of the crystallographic axes. journalirjpac.com
Dihedral Angles e.g., 6.417° between moietiesDescribes the relative orientation of different planes in the molecule. journalirjpac.com

Chromatographic Methods for Analytical Purity and Separation (e.g., TLC, Flash Column Chromatography)

Chromatographic techniques are fundamental for both monitoring the progress of a reaction and for the purification of the final product. researchgate.net Thin-Layer Chromatography (TLC) and Flash Column Chromatography are standard methods used in the synthesis of benzothiazole derivatives. jyoungpharm.org

Thin-Layer Chromatography (TLC) TLC is a rapid and inexpensive method used to qualitatively assess the purity of a sample and to determine the optimal solvent system for larger-scale separation. analyticaltoxicology.com For an amine-containing compound like this compound, a common stationary phase is silica gel. However, the basic nature of the amine can lead to strong interactions with the acidic silica, causing streaking or "tailing" of the spot. biotage.com To counteract this, a small amount of a basic modifier, such as triethylamine (0.1-2.0%) or ammonia, is often added to the mobile phase (eluent). aga-analytical.com.plreddit.com A typical eluent system might consist of a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. jyoungpharm.org The position of the spot, represented by its retention factor (Rf) value, helps in identifying the compound and assessing its purity relative to starting materials or byproducts.

Flash Column Chromatography Flash column chromatography is the standard method for purifying compounds on a preparative scale, from milligrams to grams. wfu.edu The conditions for flash chromatography are typically developed based on the results from TLC analysis. The same stationary phase (e.g., silica gel) and a similar eluent system are used. For basic compounds, pre-treating the silica with the basic modifier or using an amine-functionalized silica can significantly improve the separation efficiency and yield. biotage.com The compound is loaded onto the column and the eluent is passed through under pressure, allowing for the separation of the desired product from impurities based on their differential adsorption to the stationary phase. wfu.edu Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 4: Typical Conditions for Chromatographic Purification

ParameterThin-Layer Chromatography (TLC)Flash Column Chromatography
Stationary Phase Silica gel platesSilica gel (or amine-functionalized silica)
Mobile Phase (Eluent) n-Hexane / Ethyl Acetate mixtureGradient of n-Hexane / Ethyl Acetate
Modifier 0.1 - 1% Triethylamine or Ammonia in eluent0.1 - 1% Triethylamine or Ammonia in eluent
Purpose Purity check and method developmentPreparative purification and isolation

Computational and Theoretical Investigations of Benzothiazol 2 Yl Hexyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing fundamental insights into its electronic properties. anl.gov

Density Functional Theory (DFT) for Electronic Structure and Molecular PropertiesDensity Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules.wikipedia.orgscispace.comFor the benzothiazole (B30560) class of compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are employed to optimize molecular geometry and analyze electronic properties.scirp.orgscirp.org

These studies typically calculate key electronic descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals and their energy gap (ΔE) are crucial. A small energy gap suggests that a molecule is more reactive, as electrons can be easily excited to a higher energy level. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This helps predict sites for intermolecular interactions, such as hydrogen bonding. scirp.orgscirp.org

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index are calculated from HOMO-LUMO energies to quantify the reactivity of the molecule. mdpi.com

Studies on various benzothiazole derivatives show that the nature and position of substituents significantly influence these electronic properties. mdpi.comnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)Quantum chemical methods are also valuable for predicting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).mdpi.commdpi.com

For benzothiazole derivatives, researchers have compared these calculated shifts with experimental data to confirm molecular structures. uq.edu.auedu.krd A good correlation between predicted and experimental shifts validates the computed geometry and provides confidence in the structural assignment. mdpi.com DFT calculations have been shown to predict ¹H chemical shifts with a high degree of accuracy, often with errors of less than 0.3 ppm. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques explore the three-dimensional structure and conformational flexibility of molecules.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are essential tools in medicinal chemistry for designing new compounds with improved activity. allsubjectjournal.com These studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For the benzothiazole class, numerous QSAR studies have been conducted to understand their anticancer, antimalarial, and anthelmintic activities. allsubjectjournal.comnih.govugm.ac.id In these studies, various molecular descriptors are calculated for a set of related compounds:

Electronic Descriptors: Atomic net charges, dipole moment, HOMO/LUMO energies. ugm.ac.id

Topological Descriptors: Properties related to the connectivity of atoms in the molecule. nih.gov

3D Descriptors: Properties derived from the three-dimensional structure of the molecule. nih.gov

Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), a QSAR model is built that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). allsubjectjournal.comnih.gov A robust and predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds and to guide the design of more potent derivatives. allsubjectjournal.comresearchgate.net

Fragment-Based QSAR Analysis for Identification of Structural Determinants of Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in identifying which parts of a molecule, or "fragments," are crucial for its biological activity. In the context of benzothiazole derivatives, fragment-based QSAR analysis helps to deconstruct the molecule to understand the contribution of the benzothiazole core, the amine linker, and the alkyl chain (in this case, a hexyl group).

Research on various benzothiazole derivatives has highlighted key structural determinants of activity. A common approach involves creating a library of related compounds and analyzing how changes in their structure affect a specific biological outcome, such as antiproliferative or antimicrobial effects. mdpi.comnih.gov For instance, the benzothiazole nucleus itself is a critical pharmacophore, offering a rigid scaffold with specific electronic properties that facilitate binding to biological targets. thaiscience.info

QSAR models often identify the importance of:

Hydrophobic and Hydrophilic Regions: The distribution of hydrophobic (e.g., the hexyl chain) and hydrophilic (e.g., the amine group) parts of the molecule is crucial for its interaction with cellular environments and target proteins. mdpi.com

Hydrogen Bonding Capabilities: The amine group in Benzothiazol-2-yl-hexyl-amine can act as both a hydrogen bond donor and acceptor, features that are frequently identified as essential for binding to receptor sites. thaiscience.info

Aromatic and Electronic Features: The aromatic benzothiazole ring contributes to binding through π-π stacking and other electronic interactions. Substituents on this ring can modulate the electronic properties and, consequently, the biological activity. aip.org

In a hypothetical QSAR analysis of this compound and its analogs, the structural fragments would be quantified by descriptors to build a predictive model.

Table 1: Fragment Contributions to Activity in a Hypothetical QSAR Model

FragmentStructural RolePotential Contribution to Biological Activity
Benzothiazole Core Aromatic ScaffoldProvides rigidity; participates in π-π stacking and hydrophobic interactions.
Amine Linker (-NH-) Flexible LinkerActs as a hydrogen bond donor/acceptor, crucial for specific receptor binding.
Hexyl Chain (-C6H13) Alkyl SubstituentContributes to lipophilicity and van der Waals interactions; influences membrane permeability and access to binding sites.

Such analyses allow medicinal chemists to predict the activity of new derivatives by modifying these fragments, for example, by changing the length of the alkyl chain or substituting the benzothiazole ring to enhance desired properties. nih.gov

Correlation of Computational Parameters with Observed Biological Activity

Computational parameters derived from quantum mechanical calculations can be directly correlated with the experimentally observed biological activity of compounds. These descriptors quantify various electronic and structural properties of a molecule. For benzothiazole derivatives, several studies have successfully built QSAR models using such parameters. semanticscholar.orgugm.ac.id

A key study on antimalarial benzothiazole derivatives established a multilinear regression model that correlated the half-maximal inhibitory concentration (IC50) with several electronic descriptors calculated using the semi-empirical AM1 method. semanticscholar.orgresearchgate.net The resulting QSAR equation demonstrated a strong correlation between the predicted and experimental activities. semanticscholar.orgugm.ac.id

The most significant parameters often include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the molecule's ability to donate electrons. A higher EHOMO value often correlates with increased activity in certain biological pathways.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. mdpi.com

Atomic Net Charges: The charge distribution across the molecule, particularly on the benzothiazole ring and heteroatoms, can determine the strength of electrostatic interactions with a biological target. semanticscholar.orgugm.ac.id

Polarizability (α): This describes how easily the electron cloud of the molecule can be distorted, influencing non-covalent interactions. semanticscholar.org

The general form of a QSAR equation derived from these parameters might look like this: Log(Activity) = c0 + c1(EHOMO) + c2(ELUMO) + c3(qC4) + c4(α) + ... semanticscholar.orgugm.ac.id

Table 2: Correlation of Key Computational Descriptors with Biological Activity for Benzothiazole Analogs

Computational ParameterDescriptionTypical Correlation with Activity
EHOMO Energy of the Highest Occupied Molecular OrbitalA negative coefficient in the QSAR equation suggests that a lower electron-donating ability may be favorable for activity. semanticscholar.orgugm.ac.id
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalA negative coefficient indicates that a lower electron-accepting ability could enhance biological activity. semanticscholar.orgugm.ac.id
Atomic Net Charge (e.g., qC4, qC5) Partial charge on specific atoms of the benzothiazole ringPositive coefficients suggest that increased positive charge on these atoms enhances the interaction with the target. semanticscholar.orgugm.ac.id
Polarizability (α) Molecular electron cloud distortion capabilityA negative coefficient implies that lower polarizability might be preferred for optimal activity within the studied series. semanticscholar.orgugm.ac.id

These correlations provide a quantitative basis for understanding how the electronic structure of this compound influences its biological function, guiding the design of more potent analogs. nih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as an enzyme or receptor. This method also estimates the strength of the interaction, typically reported as a binding affinity or docking score. biointerfaceresearch.com Numerous studies have employed molecular docking to investigate the mechanism of action for benzothiazole derivatives against various targets, including protein kinases, enzymes involved in microbial growth, and cancer-related proteins. nih.govresearchgate.netresearchgate.net

In a typical docking simulation for a compound like this compound, the molecule is placed into the binding site of a target protein whose three-dimensional structure is known. The software then explores possible binding poses and scores them based on the intermolecular interactions formed. nih.gov

Key interactions frequently observed for benzothiazole derivatives include:

Hydrogen Bonds: The amine group and the nitrogen atom in the thiazole (B1198619) ring are common sites for hydrogen bonding with amino acid residues like serine, tyrosine, or glutamic acid in the active site. mdpi.comresearchgate.net

Hydrophobic Interactions: The benzene (B151609) part of the benzothiazole core and the hexyl chain can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. nih.gov

π-π Stacking: The aromatic benzothiazole ring can stack with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

The predicted binding affinity, often expressed in kcal/mol, provides an estimate of how tightly the compound binds to its target. Lower (more negative) values indicate stronger binding. For example, docking studies of various benzothiazole derivatives against enzymes like human epidermal growth factor receptor (HER) or histone deacetylase (HDAC8) have shown binding affinities ranging from -8.0 to -10.5 kcal/mol for the most potent compounds. nih.govrdd.edu.iq

Table 3: Predicted Binding Interactions and Affinities from a Representative Docking Study

Target EnzymeInteracting Amino Acid ResiduesType of InteractionPredicted Binding Affinity (kcal/mol)
Protein Kinase (e.g., p56lck) Met, Glu, LeuHydrogen Bonding, Hydrophobic-8.5 to -10.0
DHPS Enzyme Ser, Arg, LysHydrogen Bonding, Electrostatic-7.5 to -9.0
HER Enzyme Asp, Thr, ValHydrophobic, Hydrogen Bonding-9.0 to -10.4 nih.gov

These docking studies are invaluable for visualizing how this compound might interact with a specific biological target at the molecular level, providing a rational basis for its observed activity and suggesting modifications to improve binding and potency. researchgate.net

Mechanistic Aspects of Biological Activity of Benzothiazol 2 Yl Hexyl Amine and Its Derivatives

Interaction with Molecular Targets and Biological Pathways

The biological effects of benzothiazole (B30560) derivatives are rooted in their ability to interact with various biomolecules, leading to the modulation of cellular functions. These interactions can range from enzyme inhibition to the alteration of receptor-mediated signaling and modification of cell membrane properties.

Benzothiazole derivatives have been identified as potent inhibitors of several key enzymes implicated in a range of diseases. mdpi.compcbiochemres.com The fused ring system of benzothiazole provides a rigid framework that can be appropriately substituted to fit into the active sites of specific enzymes, leading to the inhibition of their catalytic activity.

Human Glutathione S-Transferase P1-1 (hGSTP1-1), Cyclooxygenase-2 (COX-2), and Histone Deacetylase (HDAC): Benzothiazole scaffolds have been investigated as inhibitors of enzymes like cyclooxygenase. ijper.org Certain derivatives have shown potential as inhibitors of histone deacetylase (HDAC) enzymes, which are crucial in epigenetic regulation and are significant targets in cancer therapy. pcbiochemres.com

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO): In the context of neurodegenerative diseases such as Alzheimer's, benzothiazole derivatives have been developed as dual inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). rsc.org For instance, one study reported a synthesized benzothiazole derivative (compound 4f) that displayed significant inhibitory activity against both AChE and MAO-B with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. rsc.org Molecular docking studies suggest these compounds can form strong interactions within the active sites of these enzymes. rsc.org

Acyl-coenzyme A:cholesterol acyltransferase (ACAT), Heat shock protein 90 (Hsp90), Cathepsin D, and c-Jun N-terminal kinases (JNK): Derivatives of 2-mercaptobenzothiazole have been highlighted as mechanism-based inhibitors for a variety of enzymes, including ACAT, an enzyme involved in cholesterol metabolism, the molecular chaperone Hsp90, the lysosomal protease Cathepsin D, and JNKs, which are key components of stress-activated protein kinase signaling pathways. mdpi.com

The table below summarizes the inhibitory activities of various benzothiazole derivatives against different enzymes.

Enzyme TargetBenzothiazole Derivative TypeReported Activity (IC50/Ki)Reference
Acetylcholinesterase (AChE)N/AIC50: 23.4 ± 1.1 nM rsc.org
Monoamine Oxidase B (MAO-B)N/AIC50: 40.3 ± 1.7 nM rsc.org
Topoisomerase II2-(substituted-phenyl)benzothiazolesIC50: 70.5 - 71.7 µM tandfonline.com
Carbonic Anhydrase II (hCA II)Amino acid-benzothiazole conjugatesKi: 2.9 - 88.1 µM nih.gov
Carbonic Anhydrase V (hCA V)Amino acid-benzothiazole conjugatesKi: 2.9 - 88.1 µM nih.gov
Dihydropteroate Synthase (DHPS)Pyrazolone-bearing benzothiazolesIC50: 7.85 - 11.17 µg/mL mdpi.com

Beyond direct enzyme inhibition, benzothiazole derivatives can exert their effects by modulating the activity of cellular receptors and associated signaling pathways. This can involve acting as antagonists or agonists, thereby blocking or activating specific biological responses.

For example, novel benzothiazole-based derivatives have been designed as ligands for the histamine H3 receptor (H3R), a target for treating neurodegenerative diseases. researchgate.net One promising compound from this class, a multitarget-directed ligand, not only showed high affinity for the H3R (Ki value of 0.036 μM) but also inhibited AChE, BuChE, and MAO-B. researchgate.net Additionally, 2-mercaptobenzothiazole derivatives have been identified as selective antagonists for the CCR3 receptor, which is involved in inflammatory responses. mdpi.com

The lipophilic nature of the benzothiazole core can facilitate interaction with and passage through cellular membranes. However, some benzothiazole scaffolds can also be substrates for efflux pumps, which actively transport compounds out of cells. This is particularly relevant in bacteria, where efflux mechanisms contribute to antimicrobial resistance. Studies on N, N-disubstituted 2-aminobenzothiazoles have shown that their activity against Gram-negative bacteria is limited because they are recognized and expelled by bacterial efflux pumps. nih.gov This interaction with membrane-bound transport proteins represents a key aspect of their biological activity profile and a challenge for their development as broad-spectrum antibacterial agents.

Structure-Activity Relationship (SAR) of N-Alkyl Substitution on Biological Mechanisms

The pharmacological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the core structure. researchgate.net The C-2 and C-6 positions are particularly important for modification and have been shown to significantly influence biological activity. pharmacyjournal.inresearchgate.net

Research on benzothiazole-thiazolidinediones has indicated that longer N-alkyl substituents lead to a stronger inhibitory effect on nitric oxide (NO) generation, while simultaneously resulting in less activation of the PPARγ receptor. jchemrev.com Conversely, for a series of 2-aminothiazole derivatives, shorter alkyl chains, such as a propyl group, were found to be more favorable for antibacterial efficacy compared to longer chains like pentyl, octyl, or decyl. mdpi.com This suggests that the optimal alkyl chain length is highly dependent on the specific biological target and the desired therapeutic effect. The hexyl group, being of intermediate length, may offer a balance of properties depending on the molecular context.

The C-2 and C-6 positions of the benzothiazole ring are critical hotspots for chemical modification to tune pharmacological activity.

C-2 Position: The C-2 position is the most frequently substituted position on the benzothiazole skeleton. researchgate.net The introduction of different functional groups at this position can lead to a wide range of biological activities. For instance, the presence of a phenyl or substituted phenyl group at the C-2 position has been associated with anticancer, anti-TB, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in Attaching a mercapto or hydrazine group at C-2 can confer bactericidal and anti-inflammatory activity. pharmacyjournal.in

C-6 Position: Substitution at the C-6 position also plays a crucial role in determining the pharmacological profile. For example, the addition of a 6-nitro or 6-amino group to certain benzothiazole derivatives has been shown to increase their antileishmanial activity. jchemrev.com In a study of benzothiazole derivatives as anticancer agents, a compound featuring a chloro group at the C-6 position and a 4-nitrobenzyl group at the 2-amino position demonstrated significant inhibition of cancer cell proliferation and migration. nih.gov

The following table summarizes the impact of substitutions at different positions on the benzothiazole ring.

PositionSubstituent TypeResulting Biological ActivityReference
C-2Phenyl / Substituted PhenylAnticancer, Anti-TB, Anticonvulsant, Anti-inflammatory pharmacyjournal.in
C-2Mercapto / HydrazineBactericidal, Anti-inflammatory pharmacyjournal.in
C-6Nitro / AminoIncreased Antileishmanial Activity jchemrev.com
C-6ChloroAnticancer nih.gov

Mechanisms of Action in Specific Biological Contexts of Benzothiazol-2-yl-hexyl-amine and its Derivatives

The biological activities of this compound and its related derivatives are multifaceted, stemming from a variety of molecular interactions and pathway modulations. The following sections detail the specific mechanisms through which these compounds exert their therapeutic effects in different biological contexts, from antimicrobial to neuroprotective actions.

Antimicrobial Activity Mechanisms

Benzothiazole derivatives have emerged as potent antimicrobial agents, employing sophisticated mechanisms to thwart pathogenic microbes, including the disruption of essential signaling systems and the inhibition of biofilm formation.

Targeting Bacterial Two-Component Systems (TCS): A key strategy employed by benzothiazole derivatives is the targeting of bacterial two-component systems (TCS). These systems are crucial for bacteria to sense and respond to environmental changes, regulating virulence, and antibiotic resistance. For instance, a novel benzothiazole derivative, SN12, has been identified as a potent inhibitor of the Gac/Rsm two-component system in Pseudomonas aeruginosa. nih.govconsensus.app This inhibition disrupts the phosphorylation of GacS/GacA, key proteins in the signaling cascade, thereby attenuating the expression of virulence factors. nih.gov By targeting this regulatory system, benzothiazole derivatives can act as antibacterial synergists, enhancing the efficacy of conventional antibiotics and even slowing the development of resistance. nih.govconsensus.app

Anti-Biofilm Activity: Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. Benzothiazole derivatives have demonstrated significant anti-biofilm activity. The mechanism often involves the interference with quorum sensing (QS), a cell-to-cell communication process that coordinates gene expression and biofilm formation. rsc.org Some benzothiazole derivatives act as inhibitors of the LasB system, a key component of the QS network in P. aeruginosa, thereby preventing the formation of robust biofilms. rsc.org The anti-biofilm efficacy is often linked to the structural features of the benzothiazole scaffold, with specific substitutions enhancing their activity. nih.govnih.gov For example, the introduction of a long alkyl chain can improve the anti-biofilm properties of the benzothiazole core. nih.gov

Table 1: Antimicrobial Mechanisms of Benzothiazole Derivatives
MechanismTargetEffectExample Organism
Targeting Two-Component SystemsGac/Rsm system (GacS/GacA phosphorylation)Inhibition of virulence factor expression, antibacterial synergismPseudomonas aeruginosa
Anti-Biofilm ActivityQuorum Sensing (e.g., LasB system)Inhibition of biofilm formationPseudomonas aeruginosa
Enzyme InhibitionDNA gyrase, Dihydropteroate synthase (DHPS)Inhibition of bacterial replication and metabolismVarious bacteria

Anticancer Activity Mechanisms

The anticancer properties of benzothiazole derivatives are diverse, involving the inhibition of key enzymes in cancer progression and, in the context of neurodegenerative diseases that can have cancer-like aspects, interaction with protein aggregates.

Enzyme Inhibition: A primary anticancer mechanism of benzothiazole derivatives is the inhibition of enzymes that are overexpressed in tumor cells and play a critical role in their growth and survival. One such class of enzymes is the carbonic anhydrases (CAs), particularly the tumor-associated isoforms. nih.govdoaj.orgtandfonline.com By inhibiting these enzymes, benzothiazole derivatives can disrupt the pH regulation of cancer cells, leading to apoptosis. nih.gov Furthermore, some derivatives have been shown to inhibit human glutathione S-transferase P1-1 (hGSTP1-1), an enzyme involved in detoxification and drug resistance. nih.gov The inhibition of crucial kinases involved in cell cycle regulation is another avenue through which these compounds exert their cytotoxic effects. nih.gov

Interaction with Amyloid Plaques as a Biological Probe: While primarily associated with Alzheimer's disease, the ability of benzothiazole derivatives to interact with amyloid-β (Aβ) plaques has relevance in certain cancer contexts, particularly in diagnostics and as probes. These compounds exhibit high affinity for Aβ aggregates and can be used to visualize plaques in the brain. nih.govijpbs.com This interaction is being explored for the development of novel imaging agents for detecting amyloid deposits. nih.gov In the realm of cancer, particularly neuroblastomas which can exhibit amyloidogenic proteins, such probes could have diagnostic potential. The mechanism of binding involves specific interactions with the aggregated protein structures. nih.gov

Table 2: Anticancer Mechanisms of Benzothiazole Derivatives
MechanismTargetEffectRelevance
Enzyme InhibitionCarbonic Anhydrases (CAs), hGSTP1-1, KinasesDisruption of tumor pH, induction of apoptosis, overcoming drug resistanceVarious Cancers
Interaction with Amyloid PlaquesAmyloid-β aggregatesVisualization of plaques, potential diagnostic toolNeurodegenerative diseases and potentially certain cancers

Anti-Inflammatory Action Pathways

Benzothiazole derivatives exhibit significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.gov A central mechanism is the suppression of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov By inhibiting the activation of NF-κB, benzothiazole compounds can effectively reduce the production of these inflammatory mediators, thereby alleviating inflammation. nih.gov Some derivatives are also believed to exert their anti-inflammatory effects by inhibiting bradykinin B2 receptors or COX-2 enzymes directly. researchgate.net

Antimalarial Activity Mechanisms

The antimalarial activity of benzothiazole derivatives is a promising area of research, with several mechanisms contributing to their antiplasmodial effects. malariaworld.orgnih.govmalariaworld.org A key mechanism is the inhibition of Plasmodium falciparum enzymes that are essential for the parasite's survival. malariaworld.orgnih.govmalariaworld.org Additionally, some benzothiazole hydrazones have been shown to act as iron chelators and interfere with heme polymerization, a critical detoxification process for the parasite. researchgate.netnih.gov The inhibition of heme polymerization leads to the accumulation of toxic free heme, which ultimately kills the parasite. researchgate.netnih.gov The substitution pattern on the benzothiazole scaffold is a critical determinant of the antimalarial potency. nih.govmalariaworld.org

Neuroprotective Activity Mechanisms and Central Muscle Relaxant Properties

Benzothiazole derivatives have demonstrated significant potential in the treatment of neurodegenerative diseases and as central muscle relaxants, owing to their diverse mechanisms of action.

Neuroprotective Activity: The neuroprotective effects of these compounds are often attributed to their ability to inhibit monoamine oxidase B (MAO-B), an enzyme whose levels are elevated in neurodegenerative conditions like Alzheimer's and Parkinson's disease. rsc.orgmdpi.com By inhibiting MAO-B, these derivatives can prevent the breakdown of neurotransmitters and reduce oxidative stress in the brain. rsc.org Some benzothiazoles also exhibit antioxidant properties and can protect neuronal cells from damage induced by reactive oxygen species (ROS). nih.gov Furthermore, their ability to inhibit the aggregation of amyloid-β plaques contributes to their neuroprotective profile. rsc.organadolu.edu.tr Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) and is thought to exert its neuroprotective effects by blocking voltage-gated sodium channels and inhibiting glutamate release. nih.govgaacademy.org

Central Muscle Relaxant Properties: Certain benzothiazole derivatives act as centrally acting muscle relaxants. wisdomlib.orgresearchgate.net Their mechanism of action involves the depression of polysynaptic reflexes in the spinal and supraspinal pathways that regulate muscle tone, without significantly affecting monosynaptic stretch reflexes. pharmacy180.com This selective action leads to a reduction in muscle spasticity and tension.

Trypanocidal Activity Mechanisms

Benzothiazole derivatives have shown efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. A proposed mechanism for their trypanocidal action is the inhibition of triosephosphate isomerase (TIM), a crucial enzyme in the parasite's glycolytic pathway. researchgate.nethilarispublisher.com By disrupting this metabolic pathway, the compounds effectively starve the parasite of energy. Another identified mechanism involves the targeting of the parasite's kinetoplast DNA (kDNA). Some benzothiazole derivatives can intercalate into the kDNA, causing damage and inhibiting parasite replication. researchgate.net

Advanced Applications in Materials Science and Engineering

Sensing Technologies and Biosensors

There is no available scientific literature detailing the development or application of Benzothiazol-2-yl-hexyl-amine in sensing technologies and biosensors.

Development of Chemical and Biological Sensors for Analyte Detection

No research has been found that describes the use of this compound in the development of chemical or biological sensors for the detection of specific analytes.

Glucose Biosensor Development Using Benzothiazole-Incorporated Conjugated Polymers

There are no published studies on the incorporation of this compound into conjugated polymers for the development of glucose biosensors.

Luminescent Materials and Optoelectronic Devices

No specific research is available on the luminescent properties or optoelectronic applications of this compound.

Aggregation-Induced Emission (AIE) and Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

The phenomena of Aggregation-Induced Emission (AIE) and Excited State Intramolecular Proton Transfer (ESIPT) have not been reported or studied in the context of this compound.

Applications in Organic Light-Emitting Devices (OLEDs)

There is no information available in the scientific literature regarding the use of this compound in the fabrication or development of Organic Light-Emitting Devices (OLEDs).

Catalysis and Photocatalysis

Benzothiazole (B30560) derivatives, including N-alkylated compounds structurally related to this compound, have emerged as versatile scaffolds in the development of catalysts for a variety of organic transformations. Their utility spans organocatalysis and transition metal complex catalysis, driven by the unique electronic properties of the benzothiazole ring system.

Benzothiazole Derivatives as Organocatalysts

The benzothiazole moiety has been successfully employed in the design of organocatalysts, which offer a metal-free alternative for various chemical reactions. These catalysts often leverage the Lewis basic nitrogen atom of the thiazole (B1198619) ring to activate substrates. For instance, chiral benzothiazole-containing molecules have been utilized in asymmetric synthesis.

In one study, a direct asymmetric synthesis of pyrimido[2,1-b]benzothiazoles was achieved using a commercially available chiral amine catalyst. This process involved the [4 + 2] cyclization of 2-benzothiazolimines and aldehydes, yielding products with high diastereoselectivities and enantioselectivities. The benzothiazole unit played a crucial role in the structural framework of the reactants, influencing the stereochemical outcome of the reaction.

Furthermore, benzothiazole and benzoxazole (B165842) heterocyclic ring-containing 1,4,5-trisubstituted-1,2,3-triazoles have been synthesized in high yields through an enolate-mediated organocatalytic azide-ketone [3 + 2]-cycloaddition. This metal-free approach highlights the adaptability of the benzothiazole scaffold in facilitating complex organic transformations under ambient conditions.

Recent research has also explored the use of benzothiazole derivatives as photosensitizers in photocatalysis. These organic photosensitizers can absorb light and initiate chemical reactions, offering a greener alternative to traditional catalytic methods. For example, certain derivatized benzothiazoles have been shown to be effective two-photon-absorbing organic photosensitizers active under near-infrared light irradiation.

Applications in Transition Metal Complex Catalysis

The benzothiazole scaffold is a prominent ligand in transition metal catalysis. The nitrogen and sulfur atoms of the thiazole ring can coordinate with various transition metals, such as palladium, copper, and ruthenium, to form stable and catalytically active complexes. These complexes have been employed in a range of cross-coupling and cyclization reactions.

Palladium-catalyzed reactions have been developed for the synthesis of N-benzothiazol-2-yl-amides through C(sp2)-H functionalization and C-S bond formation. In these reactions, the benzothiazole moiety directs the catalytic process and is an integral part of the final product. Similarly, copper-catalyzed Chan-Lam coupling has been utilized for the N-arylation of 2-aminobenzothiazoles with boronic acids at room temperature, demonstrating the utility of benzothiazole derivatives in forming C-N bonds.

Ruthenium complexes incorporating benzothiazole-based ligands have been investigated for the N-alkylation of amines and related compounds. While specific studies on this compound as a catalyst are not prevalent, the principles of N-alkylation of 2-aminobenzothiazoles are well-established, indicating the potential for such compounds to participate in or be synthesized via transition metal-catalyzed pathways.

The following table provides a summary of representative catalytic applications of benzothiazole derivatives.

Catalyst/Ligand TypeMetalReaction TypeSubstratesProductsReference
Chiral Secondary Amine-Asymmetric [4 + 2] Cyclization2-Benzothiazolimines, AldehydesPyrimido[2,1-b]benzothiazoles nih.gov
Palladium AcetatePdC-H Functionalization/C-S Formation1-Acyl-3-(phenyl)thioureasN-benzothiazol-2-yl-amides researchgate.net
Copper(II) Acetate/1,10-phenanthrolineCuN-Arylation (Chan-Lam Coupling)2-Aminobenzothiazoles, Phenylboronic acidsN-Aryl-2-aminobenzothiazoles nih.gov
Ruthenium(II) ComplexesRuN-Alkylation2-Aminobenzothiazole (B30445), AlcoholsN-Alkyl-2-aminobenzothiazoles 1pchem.com

Corrosion Inhibition Mechanisms and Electrochemical Studies

Benzothiazole derivatives, including those with alkyl-amine functionalities similar to this compound, are recognized as effective corrosion inhibitors for various metals and alloys in aggressive environments. Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.

Adsorption Mechanisms of Benzothiazole-Based Inhibitors on Metal Surfaces

The adsorption of benzothiazole inhibitors on a metal surface can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the nitrogen atoms in the benzothiazole ring can become protonated, leading to the formation of cationic species that are electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the acid).

Chemisorption involves the formation of coordinate bonds between the heteroatoms (nitrogen and sulfur) in the benzothiazole molecule, which have lone pairs of electrons, and the vacant d-orbitals of the metal atoms. The presence of the aromatic ring also allows for π-electron interactions with the metal surface. The mode of adsorption is influenced by factors such as the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium.

Studies on 2-aminobenzothiazole have shown that it can chemisorb on metal surfaces. For instance, on galvanized steel, it is suggested that 2-aminobenzothiazole promotes the formation of a thin inhibitor film initiated by chemisorption. acs.org The orientation of the adsorbed molecules can also play a role; at higher concentrations, benzothiazole derivatives may adsorb vertically, allowing for enhanced surface coverage and protection. uokerbala.edu.iq

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization Studies in Corrosion Research

Electrochemical techniques are powerful tools for investigating the performance and mechanism of corrosion inhibitors.

Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting polarization curves can provide information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. A decrease in icorr in the presence of an inhibitor indicates a reduction in the corrosion rate. Benzothiazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the electrode-electrolyte interface. The data is often presented as Nyquist plots, where the diameter of the semicircle is related to the charge transfer resistance (Rct). An increase in the Rct value in the presence of an inhibitor signifies an increase in the resistance to charge transfer at the metal/solution interface, indicating effective inhibition. The decrease in the double-layer capacitance (Cdl) is often attributed to the replacement of water molecules at the metal surface by the inhibitor molecules. acs.org

The following tables summarize data from electrochemical studies on benzothiazole derivatives as corrosion inhibitors.

Table 1: Potentiodynamic Polarization Data for a Benzothiazole Derivative on Mild Steel in 0.1 M HCl acs.org

Inhibitor Concentration (mg/L)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
0-554207-
50-56390.2956.39

Table 2: EIS Data for a Benzothiazole Derivative on Mild Steel in 0.1 M HCl acs.org

Inhibitor Concentration (mg/L)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
045180-
501157060.87

Polymer Science and Engineering

The benzothiazole moiety has been incorporated into polymer structures to impart desirable properties such as high thermal stability, specific optical and electronic characteristics, and biological activity. While specific applications of this compound in polymer science are not extensively documented, the broader family of benzothiazole derivatives serves as important building blocks and functional additives in this field.

Benzothiazole-containing polymers are often synthesized by incorporating the benzothiazole unit into the polymer backbone or as a pendant group. For instance, poly(benzothiazole)s are a class of high-performance polymers known for their exceptional thermal and oxidative stability, making them suitable for applications in aerospace and electronics.

In a different approach, benzothiazole derivatives can be functionalized with polymerizable groups, such as methacrylate, to be incorporated as monomers in polymerization processes. For example, a methacrylic monomer bearing a redox-responsive benzothiazole-disulfide group has been copolymerized via reversible addition-fragmentation chain transfer (RAFT) polymerization. The resulting copolymers can be used to create functional coatings that can reversibly bind and release molecules, with potential applications in biomedicine.

Furthermore, the synthesis of N-(2-aminobenzothiazole) methacrylamide (B166291) and its subsequent emulsion polymerization with other acrylic monomers has been reported. 1pchem.com The incorporation of the benzothiazole moiety into the polymer was found to impart antimicrobial properties to the resulting material.

Benzothiazole derivatives can also be used to modify the properties of existing polymers. For instance, they can act as vulcanization accelerators in the rubber industry. Although this is a more traditional application, it underscores the long-standing importance of benzothiazoles in polymer technology.

The incorporation of benzothiazole units into copolymers can also be used to tune their optical properties. Highly transparent benzothiazole-based block and random copolymers with high refractive indices have been synthesized by RAFT polymerization, which are promising for applications in advanced optical devices.

Incorporation of Benzothiazole Moieties into Conjugated Polymers for Enhanced Properties

The introduction of benzothiazole and its derivatives, such as benzothiadiazole, into the backbone of conjugated polymers has been a successful strategy for developing high-performance materials for organic electronics. cjps.orgrdd.edu.iq The electron-deficient nature of the benzothiadiazole unit allows for the tuning of the polymer's frontier energy levels (HOMO and LUMO), which is critical for applications in organic solar cells (OSCs). cjps.org By carefully designing the polymer backbone and selecting appropriate co-monomers, it is possible to control the absorption spectra and crystallinity of the resulting materials. cjps.org

The π-extended system of benzothiazole contributes to good planarity and high electron affinity, which are desirable properties for charge transport in electronic devices. rdd.edu.iq Doping these conjugated polymers with electron donors or acceptors can significantly increase their electrical conductivity. rdd.edu.iquomosul.edu.iq For instance, doping with iodine can produce n-type semiconductor characteristics, while doping with sodium iodide can result in p-type characteristics. uomosul.edu.iq This ability to modulate the electronic properties is fundamental to their application in various organic electronic devices.

Table 1: Properties of Benzothiadiazole-Based Conjugated Polymers for Organic Solar Cells

Polymer Characteristic Influence of Benzothiadiazole Moiety Resulting Enhancement
Frontier Energy Levels The electron-deficient nature of the moiety allows for precise tuning of HOMO/LUMO energy levels. Optimized charge transfer in organic solar cells.
Absorption Spectra Enables distinct absorption spectra with onsets varying from 600 nm to 1000 nm. cjps.org Broader light absorption and improved efficiency in photovoltaic devices.
Crystallinity Modifications to the polymer backbone and side chains influence the degree of crystallinity. cjps.org Enhanced charge mobility and device performance.

| Electrical Conductivity | The conjugated system allows for doping, which significantly increases conductivity. rdd.edu.iq | Suitability for use as both electron donors and acceptors in OSCs. cjps.org |

Synthesis of Functional Polymers via Controlled Polymerization Techniques (e.g., Atom Transfer Radical Polymerization)

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. cmu.educmu.edu The tolerance of ATRP to a wide variety of functional groups makes it an ideal method for the polymerization of monomers containing complex moieties like benzothiazole. cmu.edu

The synthesis of a functional polymer incorporating the "this compound" moiety can be envisioned through ATRP by utilizing either a functional initiator or a monomer bearing the benzothiazole group. For example, a custom initiator containing the benzothiazole unit could be synthesized and subsequently used to polymerize conventional monomers like styrene (B11656) or acrylates. Alternatively, a monomer could be functionalized with the "this compound" group and then polymerized using a standard ATRP initiator and catalyst system.

This approach allows for the precise placement of the functional benzothiazole group within the polymer structure, either at the chain ends (using a functional initiator) or along the polymer backbone (using a functional monomer). The ability to create well-defined block copolymers and other complex architectures opens up possibilities for creating advanced materials with tailored properties for specific applications. cmu.edu

Tribological Applications

Benzothiazole derivatives have demonstrated significant potential as additives in lubricants, particularly under extreme pressure conditions, due to their ability to interact with metal surfaces and form protective films.

Benzothiazole Derivatives as Extreme Pressure (EP) and Multifunctional Additives in Lubricants

Compounds containing sulfur and nitrogen are known to be effective extreme pressure (EP) and antiwear (AW) additives. koehlerinstrument.com Benzothiazole derivatives, which contain both of these elements in a stable heterocyclic structure, have been investigated for these properties. One notable example is α-mercaptobenzothiazole (MBT), which has been studied as an EP additive in pentaerythritol (B129877) ester. researchgate.net

The effectiveness of these additives is attributed to their ability to react with metal surfaces under high load and temperature conditions, forming a protective tribofilm that prevents direct metal-to-metal contact. koehlerinstrument.com This film possesses a lower shear strength than the metal itself, allowing for smoother sliding and preventing catastrophic wear and seizure. koehlerinstrument.com The multifunctional nature of some benzothiazole derivatives also allows them to act as antioxidants, further enhancing the performance and lifetime of the lubricant.

Table 2: Performance of α-Mercaptobenzothiazole (MBT) as a Lubricant Additive

Additive Lubricant Base Tribofilm Composition Key Elements in Film
α-Mercaptobenzothiazole (MBT) Pentaerythritol Ester Inorganic FeS film researchgate.net 45% S researchgate.net
Tricresylphosphate (TCP) Pentaerythritol Ester Organic phosphate (B84403) film researchgate.net 4% P researchgate.net

| Triphenylthiophosphate (TPPT) | Pentaerythritol Ester | Blended organic phosphate and inorganic FeS film researchgate.net | 4% P, 6% S researchgate.net |

Mechanistic Studies of Tribofilm Formation

The mechanism of tribofilm formation for benzothiazole derivatives involves a tribochemical reaction with the metal surface. Under the high temperatures and pressures generated at the asperity contacts of sliding surfaces, the benzothiazole molecule, or its decomposition products, reacts with the metal (typically iron or its oxides) to form a durable, protective layer. scispace.com

In the case of α-mercaptobenzothiazole (MBT), studies have shown that it reacts with iron surfaces to form an inorganic film of iron sulfide (B99878) (FeS). researchgate.net This process is thermally activated, with higher temperatures leading to improved tribological performance due to the enhanced reaction rate with the metal surface. researchgate.net The resulting FeS film has a layered crystalline structure that provides excellent lubricity under boundary lubrication conditions. The formation of this sacrificial layer prevents severe adhesive wear and scuffing of the underlying metal surfaces. The dynamics of tribofilm formation and removal are influenced by factors such as temperature, load, and the chemical composition of the lubricant and the surfaces. scispace.comnih.gov

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape for Benzothiazol-2-yl-hexyl-amine and Analogues

A thorough review of the current scientific literature reveals a significant and expanding interest in the medicinal chemistry of benzothiazole-based compounds. jchemrev.comjchemrev.compcbiochemres.com While specific research on This compound is not prominently available, the broader class of benzothiazole (B30560) analogues has been the subject of extensive investigation, revealing a wide spectrum of pharmacological activities. jyoungpharm.org These derivatives are recognized as a "privileged" scaffold in drug discovery, meaning the benzothiazole core structure is a versatile foundation for developing new therapeutic agents. jchemrev.comijsrst.com

The research landscape for benzothiazole analogues is dominated by their potential applications in treating a multitude of diseases. pcbiochemres.com A significant body of work has focused on their efficacy as:

Anticancer agents: Numerous studies have synthesized and evaluated benzothiazole derivatives for their cytotoxic effects against various cancer cell lines, including breast, lung, colon, and leukemia. jddtonline.infotandfonline.comnih.gov Some analogues have shown promising activity by inhibiting key enzymes involved in cancer progression, such as topoisomerases and microtubule polymerization. researchgate.net

Antimicrobial agents: Benzothiazole derivatives have demonstrated potent activity against a range of microbial pathogens, including bacteria and fungi. jchemrev.comjchemrev.compcbiochemres.com This makes them valuable candidates for the development of new antibiotics and antifungals, particularly in the face of growing antimicrobial resistance. jddtonline.info

Anti-inflammatory and Analgesic agents: Several benzothiazole analogues have been reported to possess significant anti-inflammatory and analgesic properties. jchemrev.comjyoungpharm.org

Neuroprotective agents: The benzothiazole nucleus is a key component of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), which has spurred further research into its neuroprotective potential. jddtonline.info More recent studies have explored their role in targeting enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in neurodegenerative diseases. researchgate.net

Other Therapeutic Areas: The versatility of the benzothiazole scaffold is further highlighted by research into its application as antiviral (including anti-HIV), antidiabetic, anticonvulsant, antimalarial, and antioxidant agents. jchemrev.comjchemrev.compcbiochemres.comresearchgate.net

The general strategy in this field involves the synthesis of novel benzothiazole derivatives through various chemical modifications, followed by in vitro and in vivo evaluation of their biological activities. Structure-activity relationship (SAR) studies are a crucial component of this research, aiming to understand how different functional groups and substitutions on the benzothiazole ring influence their therapeutic effects. acs.orgbenthamscience.com

Table 1: Selected Pharmacological Activities of Benzothiazole Analogues

Pharmacological ActivityExamples of Investigated AnaloguesKey Findings
AnticancerSubstituted propanamide/acetamide based benzothiazoles, Dichlorophenyl-chlorobenzothiazole derivativesExhibited interesting anti-cancer activities, with substitutions like methoxy (B1213986) and chloro groups influencing efficacy. tandfonline.com
AntimicrobialSchiff bases of benzothiazole-triazole conjugatesShowed noteworthy antibacterial and antifungal activities. jchemrev.comjchemrev.com
Anti-inflammatoryN-(6-[(4-cyclhexylphenyl)sulfnyl] amino-1, 3-benz thiazl-2-yl) cetamideDemonstrated significant anti-inflammatory action. pcbiochemres.com
NeuroprotectiveBenzothiazole-isoquinoline derivativesShowed inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE). researchgate.net

Emerging Research Avenues and Untapped Potential in Benzothiazole Chemistry

The field of benzothiazole chemistry is continuously evolving, with researchers exploring novel applications and untapped potential beyond the established therapeutic areas. One of the most promising emerging avenues is the development of multi-target ligands . researchgate.net This approach aims to design single molecules that can interact with multiple biological targets, which could lead to more effective treatments for complex diseases like cancer and neurodegenerative disorders. researchgate.net

Another area of growing interest is the use of benzothiazole derivatives as diagnostic agents and pathological probes . jchemrev.comjchemrev.com Their fluorescent properties and ability to bind to specific biological targets, such as amyloid plaques in Alzheimer's disease, make them valuable tools for medical imaging and disease diagnosis. nih.gov For instance, a radiolabeled derivative of 2-(4-aminophenyl)benzothiazole, [18F] Flutemetamol, has been approved for clinical use in PET imaging of Aβ plaques. nih.gov

The untapped potential of benzothiazole chemistry also extends to materials science. Their unique chemical structures have led to their use in the synthesis of dyes and polymers. jchemrev.com Further exploration in this area could lead to the development of novel materials with advanced properties.

In the realm of medicinal chemistry, there is a continuous effort to design and synthesize novel benzothiazole-based drugs with improved efficacy and reduced toxicity. jchemrev.compcbiochemres.com This includes the synthesis of hybrid molecules that combine the benzothiazole scaffold with other pharmacologically active moieties to enhance their therapeutic potential. nih.gov The development of "green" and efficient synthesis methods for benzothiazole derivatives is also a key area of focus, aiming to make their production more environmentally friendly and cost-effective. researchgate.netmdpi.comorganic-chemistry.org

Challenges and Opportunities in the Interdisciplinary Field of Benzothiazole Research

The interdisciplinary nature of benzothiazole research, spanning organic chemistry, medicinal chemistry, pharmacology, and materials science, presents both challenges and opportunities.

Challenges:

Drug Resistance: A major challenge in the development of new antimicrobial and anticancer agents is the emergence of drug resistance. jddtonline.info Overcoming this requires the design of novel benzothiazole derivatives with different mechanisms of action.

Structure-Activity Relationship (SAR) Complexity: The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring. benthamscience.com Elucidating these complex SARs requires extensive synthesis and biological testing.

Green Synthesis: While progress has been made, the development of truly "green" and scalable synthetic methods for many benzothiazole derivatives remains a challenge. researchgate.netmdpi.com Many existing methods involve harsh reaction conditions or the use of toxic reagents. researchgate.net

Translational Research: Bridging the gap between promising preclinical findings and successful clinical applications is a significant hurdle. Many compounds that show high efficacy in vitro fail to demonstrate the desired safety and efficacy profiles in vivo.

Opportunities:

Interdisciplinary Collaboration: The collaboration between synthetic chemists, biologists, pharmacologists, and computational scientists is crucial for accelerating the discovery and development of new benzothiazole-based drugs and materials.

Computational Chemistry: The use of computational tools, such as molecular docking and virtual screening, can help in the rational design of new benzothiazole derivatives with improved binding affinity and selectivity for their biological targets. nih.gov This can significantly reduce the time and cost associated with drug discovery.

New Therapeutic Targets: The ongoing identification of new biological targets for various diseases provides opportunities to design and develop novel benzothiazole-based inhibitors.

Advanced Synthetic Methodologies: The development of modern synthetic techniques, such as solid-phase synthesis, offers efficient ways to create libraries of benzothiazole derivatives for high-throughput screening. nih.gov

Q & A

Basic Research Question

  • FTIR : Look for N–H stretching (3200–3400 cm⁻¹) and C=N/C–S vibrations (1550–1650 cm⁻¹) from the benzothiazole ring .
  • ¹H-NMR : Signals at δ 6.8–7.5 ppm (aromatic protons), δ 3.2–3.5 ppm (hexyl-amine CH₂ groups), and δ 1.2–1.6 ppm (hexyl chain CH₂) .
  • UV-Vis : Absorbance near 280–320 nm due to π→π* transitions in the benzothiazole moiety .

How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution of bond lengths, angles, and intermolecular interactions. For example:

  • Space group determination : Monoclinic systems (e.g., P21/n) are common for benzothiazole derivatives .
  • Hydrogen bonding : N–H···O/S interactions stabilize crystal packing, as observed in analogous benzothiazole-carboxylic acid co-crystals .
  • Torsion angles : Confirm conformational flexibility of the hexyl-amine side chain .

What strategies are recommended for analyzing contradictory biological activity data among benzothiazole derivatives, such as varying HDAC inhibition profiles?

Advanced Research Question

  • Dose-response assays : Compare IC₅₀ values across isoforms (e.g., HDAC3 IC₅₀ = 3.4 µM vs. other isoforms) to identify selectivity .
  • Structural analogs : Evaluate substituent effects using a comparative table (e.g., fluorophenyl vs. methoxyphenyl groups alter binding affinity) :
CompoundSubstituentBiological Activity
Benzothiazol-2-yl-(4-F-Ph)4-FluorophenylHDAC3 inhibition (IC₅₀ 3.4 µM)
6-Methoxy-N-(4-MeO-Ph)4-MethoxyphenylAnti-inflammatory effects
  • Molecular docking : Simulate ligand-enzyme interactions to rationalize activity differences .

What are the key physicochemical properties of this compound that impact its solubility and reactivity in experimental conditions?

Basic Research Question

  • Solubility : Low aqueous solubility due to the hydrophobic hexyl chain; use DMSO or ethanol for dissolution .
  • Melting point : ~74–112°C (varies with substituents; higher for halogenated derivatives) .
  • Reactivity : The amine group enables acylation/alkylation reactions, while the benzothiazole core participates in electrophilic substitutions .

How do structural modifications on the benzothiazole core, such as hexyl-amine substitution, influence binding affinity to biological targets compared to other derivatives?

Advanced Research Question

  • Hydrophobic interactions : The hexyl chain enhances membrane permeability and binding to hydrophobic enzyme pockets (e.g., HDACs) .
  • Steric effects : Bulky substituents (e.g., cyclopentyl in {[1-(Benzothiazol-2-yl)cyclopentyl]methyl}amine) may hinder target engagement .
  • Electronic effects : Electron-withdrawing groups (e.g., -F) increase electrophilicity, enhancing interactions with catalytic residues .

What safety precautions are essential when handling this compound during synthesis and purification?

Basic Research Question

  • PPE : Use nitrile gloves, face shields, and fume hoods to avoid skin/eye contact .
  • Ventilation : Prevent inhalation of bromine/acetic acid vapors during synthesis .
  • Waste disposal : Neutralize acidic waste before disposal and follow local regulations .

In computational studies, how can molecular docking be optimized for benzothiazole derivatives to predict interaction mechanisms with enzymes like HDAC3?

Advanced Research Question

  • Ligand preparation : Assign protonation states (amine group at physiological pH) and generate 3D conformers .
  • Grid box placement : Focus on the HDAC3 catalytic pocket (Zn²⁺ coordination site) for accurate pose prediction .
  • Scoring functions : Use hybrid methods (e.g., Glide SP/XP) to balance speed and accuracy .

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